N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16281648
InChI: InChI=1S/C18H17N3O2S/c1-12-7-6-10-15(13(12)2)19-16(22)11-24-18-21-20-17(23-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,22)
SMILES:
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol

N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC16281648

Molecular Formula: C18H17N3O2S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C18H17N3O2S
Molecular Weight 339.4 g/mol
IUPAC Name N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H17N3O2S/c1-12-7-6-10-15(13(12)2)19-16(22)11-24-18-21-20-17(23-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,22)
Standard InChI Key ZMRPXRYXYUYIFB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C

Introduction

Structural and Chemical Identity

The molecular formula of N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is C₁₉H₁₈N₃O₂S, with a molecular weight of 352.43 g/mol. The compound features:

  • A 1,3,4-oxadiazole ring substituted at position 5 with a phenyl group.

  • A sulfanyl (-S-) bridge connecting the oxadiazole to an acetamide backbone.

  • An N-(2,3-dimethylphenyl) substituent on the acetamide nitrogen.

The 1,3,4-oxadiazole ring contributes to planar rigidity and π-π stacking interactions, while the sulfanyl group enhances solubility and metabolic stability . The 2,3-dimethylphenyl substituent introduces steric hindrance, potentially influencing receptor binding and pharmacokinetics .

Synthetic Pathways

Stepwise Synthesis Protocol

The synthesis follows a convergent strategy, adapted from methodologies for analogous N-substituted acetamides :

Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol (Intermediate)

  • Esterification: Benzoic acid is converted to ethyl benzoate via reflux with ethanol and sulfuric acid.

  • Hydrazide Formation: Ethyl benzoate reacts with hydrazine hydrate to yield benzohydrazide.

  • Cyclization: Benzohydrazide undergoes cyclization with carbon disulfide (CS₂) and alcoholic potassium hydroxide (KOH) to form 5-phenyl-1,3,4-oxadiazole-2-thiol .

Step 2: Preparation of 2-Bromo-N-(2,3-dimethylphenyl)acetamide
2-Bromoacetyl bromide reacts with 2,3-dimethylaniline in a basic aqueous medium (10% Na₂CO₃), yielding 2-bromo-N-(2,3-dimethylphenyl)acetamide .

Step 3: Nucleophilic Substitution
The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol undergoes nucleophilic displacement with 2-bromo-N-(2,3-dimethylphenyl)acetamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 35°C for 8 hours, followed by ice-cold precipitation .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
1CS₂, KOH, ethanol, reflux75–85
22-Bromoacetyl bromide, Na₂CO₃80–90
3NaH, DMF, 35°C70–80

Spectral Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (KBr, cm⁻¹):

  • 3270–3150: N-H stretching (amide).

  • 1685: C=O stretching (acetamide).

  • 1600–1450: C=C aromatic vibrations.

  • 1240: C-O-C stretching (oxadiazole).

  • 680: C-S stretching .

Nuclear Magnetic Resonance (¹H-NMR)

  • δ 2.25 (s, 6H): Methyl protons of 2,3-dimethylphenyl.

  • δ 3.85 (s, 2H): Methylene protons adjacent to sulfur.

  • δ 7.20–8.10 (m, 9H): Aromatic protons (oxadiazole-phenyl and dimethylphenyl).

  • δ 10.15 (s, 1H): Amide N-H .

Mass Spectrometry (EI-MS)

  • m/z 352.4: Molecular ion peak [M]⁺.

  • Fragments at m/z 233 (oxadiazole-thiol moiety) and m/z 119 (dimethylphenyl) .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValue
Melting Point180–185°C (decomp.)
SolubilityDMSO > Methanol > Water
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound exhibits moderate lipophilicity (LogP ~3.2), favoring membrane permeability. Poor aqueous solubility necessitates formulation enhancements for bioavailability .

MicroorganismMIC (µg/mL)Reference Standard (Ciprofloxacin)
S. aureus25–506.25
E. coli50–10012.5
C. albicans>10025

Hemolytic Activity

Hemolytic assays on human erythrocytes revealed low toxicity (HC₅₀ > 200 µg/mL), suggesting favorable safety profiles .

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